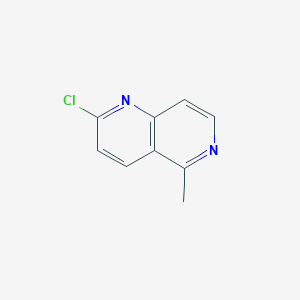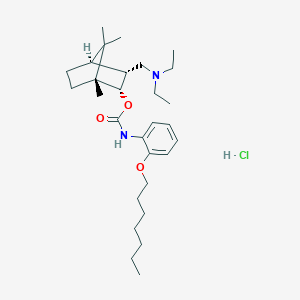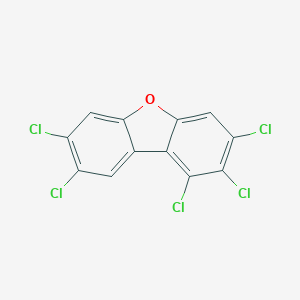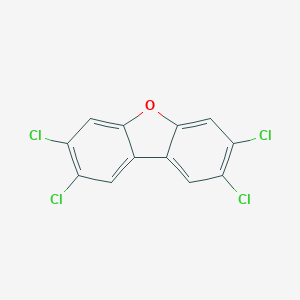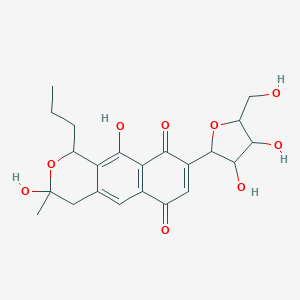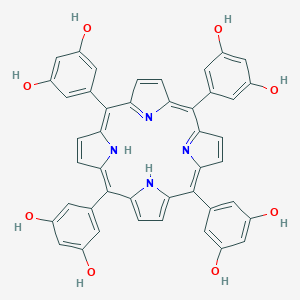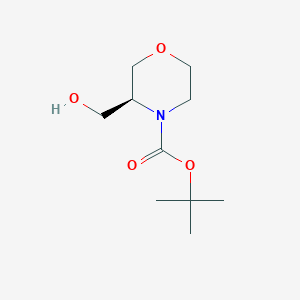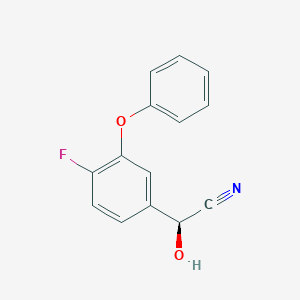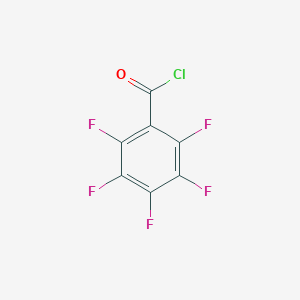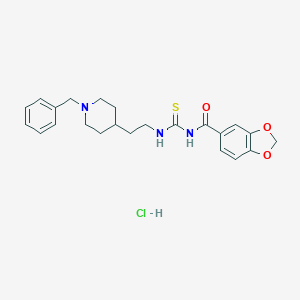
1,3-Benzodioxole-5-carboxamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole-5-carboxamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BDMC, and it is a thioxomethyl derivative of the well-known anticancer drug, doxorubicin.
Mecanismo De Acción
BDMC exerts its anticancer effects through multiple mechanisms, including the inhibition of DNA topoisomerase II and the induction of apoptosis in cancer cells. BDMC has also been shown to inhibit the expression of various proteins that are involved in cancer cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
BDMC has been shown to have low toxicity and high bioavailability, making it a promising candidate for further development as an anticancer drug. BDMC has also been investigated for its potential use as an anti-inflammatory agent and for its ability to modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BDMC is its broad spectrum of anticancer activity. This makes it a promising candidate for the development of new cancer therapies. However, one limitation of BDMC is its relatively low solubility, which can make it difficult to administer in certain formulations.
Direcciones Futuras
There are several future directions for the study of BDMC. One area of interest is the development of new formulations that can improve the solubility and bioavailability of BDMC. Another area of interest is the investigation of BDMC as a potential therapy for other diseases, such as inflammatory disorders and autoimmune diseases. Additionally, further studies are needed to fully elucidate the mechanisms of action of BDMC and to identify potential drug targets for future development.
Métodos De Síntesis
The synthesis of BDMC involves the reaction of doxorubicin with thiosemicarbazide, which results in the formation of BDMC. This method has been optimized to produce high yields of BDMC in a relatively short amount of time.
Aplicaciones Científicas De Investigación
BDMC has been extensively studied for its potential use in cancer treatment. It has been shown to have a broad spectrum of anticancer activity against various types of cancer cells, including breast, lung, and liver cancer. BDMC has also been investigated for its ability to enhance the efficacy of other anticancer drugs, such as cisplatin and paclitaxel.
Propiedades
Número CAS |
145232-73-1 |
|---|---|
Nombre del producto |
1,3-Benzodioxole-5-carboxamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl)ethyl)amino)thioxomethyl)-, monohydrochloride |
Fórmula molecular |
C23H28ClN3O3S |
Peso molecular |
462 g/mol |
Nombre IUPAC |
N-[2-(1-benzylpiperidin-4-yl)ethylcarbamothioyl]-1,3-benzodioxole-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H27N3O3S.ClH/c27-22(19-6-7-20-21(14-19)29-16-28-20)25-23(30)24-11-8-17-9-12-26(13-10-17)15-18-4-2-1-3-5-18;/h1-7,14,17H,8-13,15-16H2,(H2,24,25,27,30);1H |
Clave InChI |
DFOVTEUJLNQNJN-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CCNC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4.Cl |
SMILES canónico |
C1CN(CCC1CCNC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4.Cl |
Otros números CAS |
145232-73-1 |
Sinónimos |
1,3-Benzodioxole-5-carboxamide, N-(((2-(1-(phenylmethyl)-4-piperidinyl )ethyl)amino)thioxomethyl)-, monohydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



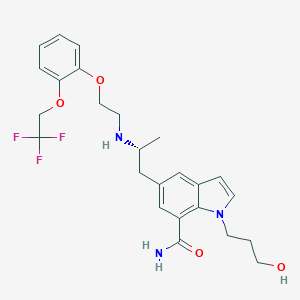
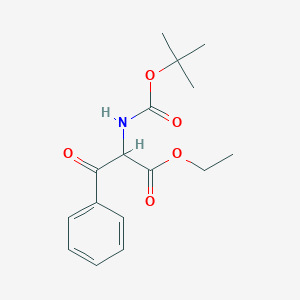
![Dodecyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B131779.png)
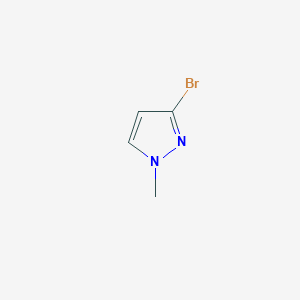
![2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol](/img/structure/B131781.png)
